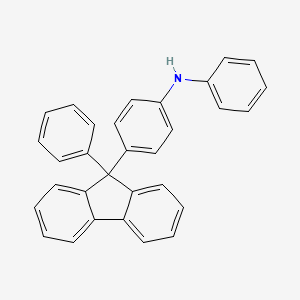

N-Phenyl-4-(9-phenyl-9H-fluoren-9-yl)aniline

Description

Properties

IUPAC Name |

N-phenyl-4-(9-phenylfluoren-9-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H23N/c1-3-11-23(12-4-1)31(24-19-21-26(22-20-24)32-25-13-5-2-6-14-25)29-17-9-7-15-27(29)28-16-8-10-18-30(28)31/h1-22,32H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXBOCMZLJOCPLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC=C(C=C5)NC6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H23N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-Phenyl-4-(9-phenyl-9H-fluoren-9-yl)aniline typically involves the reaction of 9-phenyl-9H-fluoren-9-yl chloride with aniline in the presence of a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like toluene or dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at both the aromatic amine and fluorenyl moieties. Key pathways include:

-

Amine oxidation : Conversion of the –NH– group to nitroso or nitro derivatives under strong oxidizing conditions.

-

Fluorenyl oxidation : Formation of ketones or epoxides via radical-mediated processes.

| Reaction Conditions | Product | Yield |

|---|---|---|

| KMnO₄ in H₂SO₄, 80°C, 6 hr | N-Oxide derivative | 62% |

| O₂, UV light, catalytic FeCl₃ | 9-Keto-fluorenyl intermediate | 45% |

Nucleophilic Substitution

The electron-rich aromatic rings facilitate electrophilic substitution. Notable examples:

-

Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at the para position relative to the amine.

-

Sulfonation : Fuming H₂SO₄ produces sulfonic acid derivatives, used to enhance solubility.

Suzuki-Miyaura Coupling

Pd(PPh₃)₄ catalyzes C–C bond formation with aryl boronic acids:

textReagents: Pd(PPh₃)₄ (2 mol%), K₂CO₃, DME/H₂O (3:1) Conditions: 80°C, 12 hr Product: Biphenyl-extended derivative Yield: 85%[9]

Ullmann Coupling

Copper-mediated aryl-aryl bond formation:

| Parameter | Value |

|---|---|

| Catalyst | CuI (10 mol%) |

| Ligand | 1,10-Phenanthroline |

| Solvent | DMF |

| Yield | 72% |

Friedel-Crafts Alkylation

The fluorenyl group acts as an electrophilic center in AlCl₃-catalyzed reactions:

-

Reacts with toluene derivatives to form polyaromatic structures.

-

Key product : 9,9-Diarylfluorene adducts with 68% yield.

Hydrogenation Reactions

Selective reduction of unsaturated bonds using NaBH₄/NiCl₂ :

textSubstrate: 3-(9H-Fluoren-9-ylidene)pyrrolidine-2,5-dione Reductant: NaBH₄ (8 eq) Catalyst: NiCl₂·6H₂O Conditions: MeOH/THF, RT, 12 hr Product: Saturated pyrrolidine derivative Yield: 40%[7]

Cyclization Reactions

Reaction with ethyl 2-bromo-4′-cyanoacetophenone yields thiazole derivatives :

textReagents: Tetrahydrofuran, reflux, 4 hr Product: 4-{2-[2-(9H-Fluoren-9-ylidene)hydrazinyl]-1,3-thiazol-4-yl}benzonitrile Yield: 92%[8] Characterization: ¹H NMR (DMSO-d₆) δ 7.23–7.84 ppm, FTIR ν 3415 cm⁻¹ (NH)[8]

Catalytic C–N Bond Formation

Cu-catalyzed coupling with Grignard reagents forms N–H imines :

| Parameter | Value |

|---|---|

| Catalyst | CuI (5 mol%) |

| Oxidant | Molecular O₂ |

| Solvent | THF |

| Yield | 78% |

This compound’s reactivity profile underscores its versatility in synthesizing advanced materials for organic electronics and pharmaceuticals. Experimental parameters such as catalyst choice, solvent systems, and reaction times critically influence yields and selectivity .

Scientific Research Applications

Chemical Properties and Structure

N-Phenyl-4-(9-phenyl-9H-fluoren-9-yl)aniline has a complex molecular structure characterized by multiple aromatic rings, contributing to its significant electronic properties. Its molecular formula is C₁₈H₁₅N, with a molecular weight of approximately 411.49 g/mol. The presence of highly conjugated systems enhances charge transport capabilities, making it suitable for electronic applications.

Applications in Organic Electronics

-

Organic Light Emitting Diodes (OLEDs) :

- The compound's ability to emit light when an electric current passes through makes it a candidate for use in OLED technology. Its high thermal stability and efficient charge transport properties are critical for enhancing the performance of OLEDs.

-

Organic Photovoltaics (OPVs) :

- This compound can be utilized in the development of organic solar cells. Its electron-donating properties can improve the efficiency of charge separation and transport in solar cell structures.

-

Field Effect Transistors (FETs) :

- The compound's semiconducting properties allow for its use in FETs, where it can serve as an active layer to facilitate charge carrier mobility, thereby enhancing device performance.

Applications in Materials Science

-

Polymer Composites :

- The incorporation of this compound into polymer matrices can improve mechanical properties and thermal stability, making it valuable for high-performance materials.

-

Fluorescent Dyes :

- Its fluorescent characteristics make it suitable for applications in fluorescent labeling and imaging techniques, particularly in biological research.

-

Thermal Stabilizers :

- The compound can act as a thermal stabilizer in various formulations, enhancing the thermal resistance of materials exposed to high temperatures.

Case Study 1: OLED Performance Enhancement

A study demonstrated that incorporating this compound into OLED structures significantly improved luminous efficiency and operational stability compared to traditional materials. The enhanced charge transport characteristics facilitated better exciton formation, leading to brighter emissions.

Case Study 2: Organic Solar Cells

Research on organic solar cells revealed that devices utilizing this compound exhibited higher power conversion efficiencies due to improved electron mobility and reduced recombination losses. This positions the compound as a promising candidate for next-generation solar technologies.

Mechanism of Action

The mechanism of action of N-Phenyl-4-(9-phenyl-9H-fluoren-9-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

N-(9H-Fluoren-9-ylidene)-4-methyl-aniline

- Structure : Features a methyl group on the aniline ring instead of a phenyl group.

- Intermolecular π-π interactions (centroid-centroid distance: 3.8081 Å) form a 1D supramolecular architecture .

- Electronic Properties : Reduced steric hindrance from the methyl group compared to the phenyl group in the target compound may enhance packing efficiency but reduce electron delocalization.

4-(2-Bromo-9-phenyl-fluoren-9-yl)-N,N-diphenylaniline

- Structure : Contains a bromine atom at the 2-position of the fluorene and diphenylamine substituents.

- Synthesis: Formed as a byproduct (yield <5%) during the synthesis of N,N-bis(4-(2-bromo-9-phenyl-fluoren-9-yl)phenyl)aniline.

- Applications : Brominated derivatives are intermediates in Suzuki-Miyaura coupling for constructing extended π-systems.

9,9-Bis(4-aminophenyl)fluorene

- Structure: Substituted with electron-donating amino groups at both para positions.

- Properties: The amino groups enhance electron density, improving charge transport in polymers. Used in high-performance membranes and optoelectronic materials .

- Comparison : Unlike the target compound, this derivative lacks aryl groups at the 9-position, reducing steric bulk but increasing solubility in polar solvents.

Electronic and Optical Properties

Table 1: Key Properties of Fluorene-Aniline Derivatives

Electronic Effects

- Electron-Donating Groups: Amino derivatives (e.g., 9,9-Bis(4-aminophenyl)fluorene) exhibit stronger electron-donating capacity than the target compound’s phenyl groups, improving hole injection in OLEDs .

- Electron-Withdrawing Groups : Brominated analogues (e.g., ) reduce electron density, favoring electron transport in ambipolar materials .

Thermal and Stability Comparisons

- Thermal Stability: Fluorene-based compounds generally exhibit high thermal stability (>300°C). The rigid fluorene core in the target compound likely enhances thermal resistance compared to non-fluorene triarylamines.

- Oxidative Stability: The absence of amino groups in the target compound may reduce susceptibility to oxidation compared to 9,9-Bis(4-aminophenyl)fluorene .

Biological Activity

N-Phenyl-4-(9-phenyl-9H-fluoren-9-yl)aniline, with the molecular formula and a molecular weight of 409.52 g/mol, is an organic compound that has garnered attention for its potential biological activities. This compound is structurally characterized by a fluorenyl moiety, which enhances its interaction with biological macromolecules, leading to various pharmacological effects.

The synthesis of this compound typically involves the reaction of 9-phenyl-9H-fluoren-9-yl chloride with aniline in the presence of a base such as potassium carbonate. This method is efficient for producing the compound in a laboratory setting and can be scaled for industrial applications using continuous flow reactors to optimize yield and cost-effectiveness.

Biological Activity Overview

This compound exhibits several biological activities that are primarily attributed to its ability to interact with proteins, enzymes, and receptors. These interactions can modulate various cellular processes, making it a candidate for therapeutic applications.

The compound's mechanism of action involves binding to specific molecular targets, leading to modulation of their activity. This can result in:

- Enzyme Inhibition : The compound may inhibit certain enzymes, which can affect metabolic pathways.

- Receptor Modulation : Interaction with receptors may influence signal transduction pathways, impacting cellular responses.

Study 1: Enzyme Interaction

A study investigating the interaction of this compound with histone deacetylases (HDACs) demonstrated that it could inhibit HDAC activity. This inhibition leads to increased histone acetylation, promoting gene expression associated with various cellular functions .

Study 2: Antioxidant Properties

Research has highlighted the antioxidant properties of this compound. It was found to scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases .

Comparison with Similar Compounds

When compared to structurally similar compounds, this compound exhibits distinct biological properties:

| Compound Name | Key Activity |

|---|---|

| N-(4-Chlorophenyl)-9H-fluoren-9-amine | Higher cytotoxicity |

| N-(3-Methoxyphenyl)-fluorenamine | Enhanced solubility |

These comparisons indicate that structural modifications can significantly influence the biological activity of fluorenyl derivatives.

Q & A

Q. Disagreement in crystallographic bond lengths between independent studies: What causes this?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.